3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one
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Overview
Description
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. The synthetic route may include the formation of the benzo[d][1,3]dioxole ring, followed by the construction of the 1,2,4-oxadiazole moiety, and finally the coupling with the pyridazinone structure. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one include other pyridazinone derivatives and compounds containing the benzo[d][1,3]dioxole or 1,2,4-oxadiazole moieties These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-12-3-5-15(9-13(12)2)25-8-7-16(26)19(23-25)21-22-20(24-29-21)14-4-6-17-18(10-14)28-11-27-17/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIORBMXLFQXENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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